6-Oxaspiro[4.5]decan-1-one is a spirocyclic compound characterized by a unique bicyclic structure that includes an oxygen atom within the ring system. This compound is also known as Oliceridine, which acts as a novel mu-opioid receptor agonist. Its chemical identity is defined by the International Union of Pure and Applied Chemistry (IUPAC) name, and it holds significant potential in both chemical research and pharmaceutical applications.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1609254-69-4, and its synthesis and applications have been documented in various scientific literature and patents. The synthesis methods and properties of 6-Oxaspiro[4.5]decan-1-one have been explored in numerous studies, highlighting its relevance in organic chemistry and medicinal research.
6-Oxaspiro[4.5]decan-1-one falls under the category of spirocyclic compounds, which are characterized by having two or more rings that share a single atom. This specific compound is classified as a heterocyclic compound due to the presence of an oxygen atom in its structure.
The synthesis of 6-Oxaspiro[4.5]decan-1-one can be achieved through several methods:
1. Tandem Prins/Pinacol Reaction:
This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate, and typically conducted in dichloromethane at low temperatures (around -40°C) to ensure high selectivity and yield .
2. One-Pot Synthetic Method:
Recent advancements have introduced a one-pot synthetic method that merges the ring-opening of benzo[c]oxepines with formal 1,2-oxygen migration reactions. This approach has successfully produced over 30 derivatives of 6-Oxaspiro[4.5]decan-1-one under transition-metal-free conditions .
The molecular structure of 6-Oxaspiro[4.5]decan-1-one features a spirocyclic arrangement where the oxygen atom plays a crucial role in defining its chemical properties. The compound's structure can be represented as follows:
This formula indicates that the compound consists of ten carbon atoms, fifteen hydrogen atoms, and one oxygen atom. The unique arrangement contributes to its biological activity and interaction with mu-opioid receptors.
6-Oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
1. Oxidation:
The compound can be oxidized to introduce additional functional groups or modify existing ones.
2. Reduction:
Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.
3. Substitution:
Nucleophilic substitution reactions can occur at specific positions within the spirocyclic structure, allowing for the introduction of diverse functional groups .
These reactions are essential for modifying the compound's properties for various applications.
As Oliceridine, 6-Oxaspiro[4.5]decan-1-one acts primarily as a mu-opioid receptor agonist. Its mechanism involves:
Target of Action:
The compound selectively activates G protein and β-arrestin signaling pathways associated with mu-opioid receptors.
Mode of Action:
Upon binding to these receptors, Oliceridine inhibits tonic neural activity through the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (GDP). This selective activation leads to analgesic effects while potentially reducing adverse effects compared to traditional mu-opioid agonists .
The physical and chemical properties of 6-Oxaspiro[4.5]decan-1-one include:
These properties are crucial for handling and application in laboratory settings.
6-Oxaspiro[4.5]decan-1-one has diverse applications in scientific research:
A significant advancement in constructing the 6-oxaspiro[4.5]decane framework involves a one-pot cascade reaction merging benzo[c]oxepine ring-opening with formal 1,2-oxygen migration. This method enables the efficient conversion of readily available benzo[c]oxepines into structurally complex spirocyclic ketones without isolating intermediates. The reaction proceeds under mild Brønsted acid catalysis (e.g., trifluoroacetic acid) at ambient temperature, demonstrating exceptional functional group tolerance. Key mechanistic steps include: (i) acid-promoted C–O bond cleavage of the oxepine ring, generating a transient oxocarbenium ion; (ii) nucleophilic attack by an appropriately positioned oxygen atom; and (iii) a concerted 1,2-oxygen shift leading to the formation of the spirocyclic core [1] [2] [4].
This methodology has enabled the synthesis of over 30 diverse 6-oxaspiro[4.5]decan-1-one derivatives, as illustrated by the representative examples below. Substituents on the cyclohexanone ring significantly influence reaction kinetics and yields, with electron-donating groups enhancing reaction rates.
Table 1: Selected 6-Oxaspiro[4.5]decan-1-one Derivatives Synthesized via One-Pot Benzo[c]oxepine Route [1] [4]
Benzo[c]oxepine Precursor Substituent (R) | 6-Oxaspiro[4.5]decan-1-one Derivative | Yield (%) | Reaction Time (h) |
---|---|---|---|
4-OMe | 7-(4-Methoxyphenyl) | 85 | 4 |
4-Cl | 7-(4-Chlorophenyl) | 78 | 5 |
4-NO₂ | 7-(4-Nitrophenyl) | 65 | 8 |
3,5-(OMe)₂ | 7-(3,5-Dimethoxyphenyl) | 82 | 4.5 |
H | 7-Phenyl | 80 | 5 |
The development of sustainable synthetic pathways avoiding precious transition metals is a crucial focus for 6-oxaspiro[4.5]decan-1-one synthesis. The one-pot strategy exemplifies this principle, utilizing purely organic catalysts or promoters like Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids such as boron trifluoride diethyl etherate. These conditions circumvent issues associated with metal contamination in pharmaceutical intermediates and reduce costs [1] [2] [4].
Alternative metal-free routes include modified Prins/pinacol tandem cyclizations of keto-aldehydes under acidic conditions. For example, treatment of 4-(4-oxobutyl)cyclohexanone with concentrated sulfuric acid promotes: (i) Prins-type condensation forming an oxonium ion; (ii) cyclization; and (iii) pinacol-like rearrangement to furnish the 6-oxaspiro[4.5]decan-1-one skeleton in 45-60% yield. While effective, this method exhibits narrower substrate scope compared to the benzo[c]oxepine ring-opening approach [5] [6].
Key advantages of transition-metal-free methodologies include:
The introduction of nitrogen-containing heterocycles, particularly pyridyl groups, at specific positions of the spirocyclic framework significantly modulates biological activity. Stereoselective synthesis of these analogues employs two primary strategies:
Table 2: Stereoselective Synthesis Approaches for Pyridyl-Substituted Analogues [3]
Synthetic Strategy | Pyridyl Substituent Position | Key Chiral Controller | Stereochemical Outcome |
---|---|---|---|
Chiral Auxiliary Alkylation | C-7 (β to carbonyl) | Evans Oxazolidinone (S)-Pro-Derived | >90% de, (S)-configuration |
Organocatalytic Michael Addition | C-2 (via tertiary alcohol) | Quinine-derived Thiourea | 82% ee, (R)-configuration |
Enzymatic Resolution | C-8 (aliphatic chain) | Lipase PS-30 (Pseudomonas cepacia) | >99% ee after resolution |
The inherent reactivity of the cyclohexanone moiety within 6-oxaspiro[4.5]decan-1-one provides versatile handles for late-stage diversification, enabling the synthesis of highly decorated derivatives:
These functionalization pathways, combined with robust spirocyclization methodologies, establish 6-oxaspiro[4.5]decan-1-one as a versatile scaffold for generating structurally diverse compound libraries targeting pharmaceutical and materials discovery.
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5